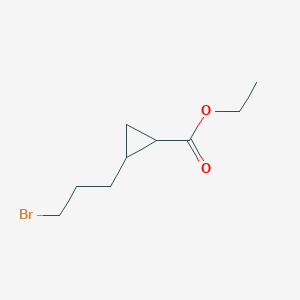
ethyl 2-(3-bromopropyl)cyclopropane-1-carboxylate, Mixture of diastereomers
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(3-bromopropyl)cyclopropane-1-carboxylate, a mixture of diastereomers, is an organic compound with the molecular formula C9H15BrO2. This compound is characterized by the presence of a cyclopropane ring substituted with an ethyl ester and a bromopropyl group. The mixture of diastereomers indicates that the compound exists in multiple stereoisomeric forms, which can have different physical and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3-bromopropyl)cyclopropane-1-carboxylate typically involves the reaction of cyclopropane derivatives with bromopropyl reagents. One common method is the bromination of ethyl cyclopropane-1-carboxylate followed by the introduction of the bromopropyl group. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
Ethyl 2-(3-bromopropyl)cyclopropane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or alkane.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or ketones.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substitution: Formation of ethyl 2-(3-aminopropyl)cyclopropane-1-carboxylate.
Reduction: Formation of ethyl 2-(3-propyl)cyclopropane-1-carboxylate.
Oxidation: Formation of ethyl 2-(3-carboxypropyl)cyclopropane-1-carboxylate.
科学的研究の応用
Ethyl 2-(3-bromopropyl)cyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ethyl 2-(3-bromopropyl)cyclopropane-1-carboxylate involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group, allowing the compound to participate in substitution reactions. The cyclopropane ring can undergo ring-opening reactions under certain conditions, leading to the formation of new chemical entities.
類似化合物との比較
Similar Compounds
- Ethyl 1-(2-bromoacetyl)cyclopropane-1-carboxylate
- Ethyl α-bromocyclobutanecarboxylate
Comparison
Ethyl 2-(3-bromopropyl)cyclopropane-1-carboxylate is unique due to its specific substitution pattern and the presence of a mixture of diastereomers. This structural diversity can lead to different reactivity and properties compared to similar compounds. For example, ethyl 1-(2-bromoacetyl)cyclopropane-1-carboxylate has a different substitution pattern, which can affect its chemical behavior and applications.
Conclusion
Ethyl 2-(3-bromopropyl)cyclopropane-1-carboxylate, a mixture of diastereomers, is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable intermediate in various synthetic processes and research endeavors.
特性
分子式 |
C9H15BrO2 |
|---|---|
分子量 |
235.12 g/mol |
IUPAC名 |
ethyl 2-(3-bromopropyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C9H15BrO2/c1-2-12-9(11)8-6-7(8)4-3-5-10/h7-8H,2-6H2,1H3 |
InChIキー |
YLLMIJRZYQMAPB-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1CC1CCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


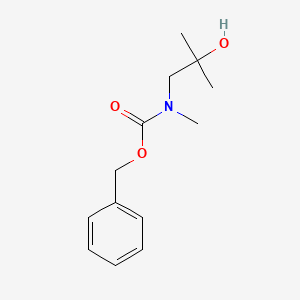
![Ethyl 8-hydroxyimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13499582.png)

![N-[2-amino-1-(naphthalen-2-yl)ethyl]-6-fluoro-3,4-dihydro-2H-1-benzopyran-3-carboxamide hydrochloride](/img/structure/B13499602.png)

![5-Azaspiro[3.5]nonan-9-ol hydrochloride](/img/structure/B13499616.png)
![2-[(4-chlorophenoxy)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B13499641.png)
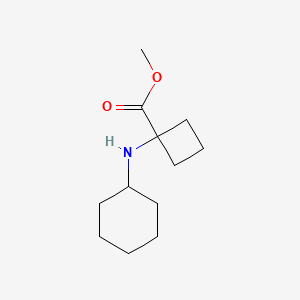
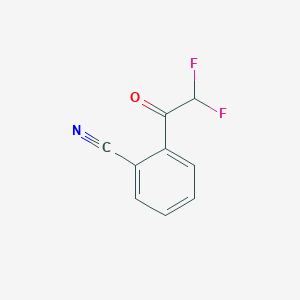

![1-(2,4-difluorophenyl)-3-{[(1H-indol-4-yl)methylidene]amino}thiourea](/img/structure/B13499656.png)
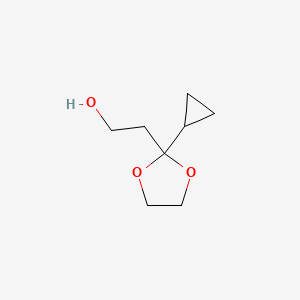
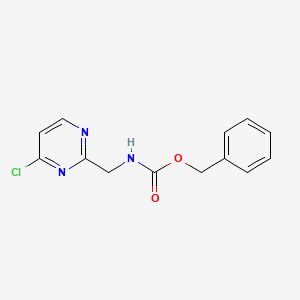
![N-[5-(3-fluorophenyl)-1H-pyrazol-3-yl]-6-(4-methylpiperazin-1-yl)-2-(phenylsulfanyl)pyrimidin-4-amine hydrochloride](/img/structure/B13499667.png)
